molecular formula C4H6N4O B3697478 2-hydrazinylpyrimidin-4(3H)-one

2-hydrazinylpyrimidin-4(3H)-one

Cat. No.: B3697478
M. Wt: 126.12 g/mol
InChI Key: CLLSLYHIVGAZES-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazine group at the 2-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinylpyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the condensation of 2-chloropyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 2-chloropyrimidine and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or another suitable solvent.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Using large reactors to handle the starting materials and reaction conditions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to obtain the pure compound.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Hydrazinylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydrazinylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The keto group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a hydrazine group and a keto group on the pyrimidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydrazinyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-8-4-6-2-1-3(9)7-4/h1-2H,5H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLSLYHIVGAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 2-hydrazino-4(3H)-pyrimidinones can undergo?

A1: 2-Hydrazino-4(3H)-pyrimidinones are versatile building blocks in heterocyclic synthesis. They undergo cyclocondensation reactions with various reagents:

  • Reaction with Dimethyl Acetylenedicarboxylate: In acetic acid, they form [(1-amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters at room temperature. Upon heating, these intermediates rearrange into 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid methyl esters. [, ]
  • Formation of Other Heterocycles: These compounds also participate in cyclocondensation reactions leading to 1,2,4-triazolo[4,3-a]pyrimidines and pyrimido[1,2-b][1,2,4,5]tetrazines. [, ]

Q2: How are 2-hydrazino-4(3H)-pyrimidinones synthesized?

A2: A common synthetic route involves reacting β-ketoesters with aminoguanidine or diaminoguanidine. This method offers flexibility in introducing various substituents onto the pyrimidinone ring. [, ]

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